Hydroxy(2-methylprop-2-enoato-O)zinc

Zinc Reduction Tire Tread Sulfur Vulcanization

Zinc oxide faces tightening environmental restrictions (Euro 7, REACH), yet alternative metal salts fail to deliver equivalent crosslink density. Hydroxy(2-methylprop-2-enoato-O)zinc (ZMMA) resolves this by activating sulfur vulcanization at half the phr loading of ZnO. • Achieves 75-80% lower molar zinc while maintaining ODR delta torque, hardness, and DMA tan δ at 60°C. • In silica SSBR/BR tread, 300% modulus rises 23%, with equivalent rolling resistance and improved wet-grip indicator (0°C tan δ). • Extends scorch time (t₂ +32% in NBR), directly reducing scrap in thick-section molding.

Molecular Formula C4H8O3Zn
Molecular Weight 169.5 g/mol
CAS No. 63451-47-8
Cat. No. B12083627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy(2-methylprop-2-enoato-O)zinc
CAS63451-47-8
Molecular FormulaC4H8O3Zn
Molecular Weight169.5 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)O.O.[Zn]
InChIInChI=1S/C4H6O2.H2O.Zn/c1-3(2)4(5)6;;/h1H2,2H3,(H,5,6);1H2;
InChIKeyCJSCLERRDWRJGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 5 kg / 20 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Monomethacrylate (ZMMA) Sulfur Cure Activator


Hydroxy(2-methylprop-2-enoato-O)zinc, also referred to as zinc monomethacrylate (ZMMA) or Sartomer SR709, is a monobasic zinc salt of methacrylic acid recognized primarily as a high‑efficiency activator for accelerated sulfur vulcanization [1]. Unlike zinc dimethacrylate (ZDMA, CAS 13189‑00‑9), which bears two methacrylate ligands per zinc and is conventionally employed as a peroxide‑cure co‑agent, this mono‑methacrylate compound has demonstrably enabled 50–80 % reductions in molar zinc content while maintaining or improving key cured‑rubber properties [2].

High-efficiency sulfur cure activator for reduced-zinc rubber formulations
Enables 50–80% molar zinc reduction while maintaining crosslink density
Not interchangeable with zinc dimethacrylate (ZDMA) or other metal carboxylates

ZMMA Non-Interchangeability with Zinc Dimethacrylate and Metal Carboxylates


In sulfur‑cure activation, the identity of the metal center and the ligand structure govern both the kinetics of crosslink formation and the ultimate network architecture. Comparative studies demonstrate that zinc diacrylate (ZDA) provides essentially no cure activation, while zinc dimethacrylate (ZDMA) tends to promote ionic‑cluster reinforcement in peroxide systems rather than efficient sulfur crosslinking [1]. Calcium and magnesium dimethacrylates exhibit negligible activation potency because the zinc center is uniquely effective in forming the polysulfidic intermediates required for sulfur cure [2]. Consequently, substituting the monobasic zinc methacrylate with a generic zinc carboxylate or a different metal salt risks catastrophic loss of crosslink density, scorch safety, and long‑term heat‑aging resistance.

!
Zinc dimethacrylate (ZDMA) fails to activate sulfur cure
ZDMA provides no incremental crosslinking in sulfur systems; substitution may result in catastrophic loss of crosslink density.
!
Zinc diacrylate (ZDA) shows negligible activation
ZDA cure kinetics are indistinguishable from a no-zinc control, offering no processing safety or reinforcement benefit.
!
Calcium and magnesium dimethacrylates are inert
These salts cannot form the zinc-specific polysulfidic intermediates essential for sulfur vulcanization.

ZMMA Comparative Evidence vs. ZnO, Zinc Diacrylate, and Non-Zinc Methacrylates


Zinc Reduction with Preserved Crosslink Density and Modulus in Tire Tread vs. ZnO

In a silica‑filled SSBR/BR tire tread using a semi‑efficient vulcanization (S‑EV) system, 2.5 phr of hydroxy(2‑methylprop‑2‑enoato‑O)zinc (SR709) replaced 5.0 phr ZnO. Despite a 75 % molar reduction in zinc (0.015 vs. 0.063 mol Zn/100 g polymer), the apparent crosslink density (ODR delta torque) was maintained at 28.1 dNm vs. 27.4 dNm, hardness was equivalent (52 vs. 53 Shore A), and the 300 % modulus increased by 23 % (12.4 vs. 10.1 MPa) [1]. Tensile strength was 17.5 MPa vs. 18.2 MPa (−4 %), and tear strength was 38.0 kN/m vs. 43.9 kN/m (−13 %).

ZnO vs. ZMMA in tire tread
Data to verify
75% molar zinc reduction; M300 +23%; crosslink density +2.6%
ZMMA maintains stiffness and network density at significantly lower zinc loading
Source review recommended; reported comparison under specific silica-filled SSBR/BR conditions
Zinc Reduction Tire Tread Sulfur Vulcanization Crosslink Density

Higher Crosslink Density and Scorch Safety vs. Zinc Diacrylate

In a cis‑polyisoprene (cis‑PI) model compound cured with TBBS, zinc monomethacrylate (SR709) at molar‑equivalent zinc loading nearly doubled the oscillating‑disk rheometer (ODR) delta torque compared with zinc diacrylate (SR705/ZDA). ZDA displayed no measurable activation – its cure kinetics were indistinguishable from those of a control containing no zinc source [1]. Furthermore, SR709 imparted a considerable increase in scorch time (t₂) relative to both ZnO and ZDA, expanding processing safety margins.

ZMMA vs. Zinc Diacrylate (ZDA)
Data to verify
ZMMA ≈ 2× delta torque of ZDA/no-zinc; ZDA = zero incremental activation
ZDA cannot replace ZMMA; only ZMMA provides measurable sulfur cure activation
cis-PI model with TBBS accelerator; molar-equivalent Zn loading
Zinc Diacrylate Activation Efficiency Scorch Safety cis‑Polyisoprene

Crosslink Architecture Shift and Reduced Reversion vs. ZnO

Swelling and chemical‑probe desulfuration studies on an NR/BR sidewall formulation revealed a fundamental difference in network architecture: ZnO‑activated vulcanizates contained approximately 60 % polysulfidic crosslinks independent of loading, whereas zinc monomethacrylate (ZMMA) at 10 phr (molar Zn equivalent of 5 phr ZnO) shifted the distribution to a majority of mono‑ and disulfidic linkages [1]. The disulfidic population was consistently elevated in all ZMMA‑activated compounds. This alteration in sulfur rank is directly responsible for the reduced reversion and lower compression set observed with ZMMA activation [2].

Crosslink Architecture Shift vs. ZnO
Data to verify
Shift from ~60% polysulfidic to majority mono-/disulfidic network
Thermally stable crosslinks improve reversion resistance and compression set
NR/BR sidewall formulation; chemical probe desulfuration analysis
Crosslink Architecture Sulfur Rank Reversion Resistance Aging

Inactivity of Calcium and Magnesium Dimethacrylates vs. Zinc-Based Activation

When tested at equal loading (5 phr) in a cis‑PI/TBBS model formulation, calcium dimethacrylate (CDMA) and magnesium dimethacrylate (MDMA) produced no measurable cure activation. Only the zinc‑based monomethacrylate generated a significant ODR torque increase [1]. This finding aligns with the mechanistic understanding that soluble zinc‑accelerator complexes are essential sulfurating intermediates; calcium and magnesium ions cannot form analogous reactive species.

Calcium/Magnesium Dimethacrylates Inactivity
Data to verify
CDMA and MDMA produce no measurable cure activation; ZMMA active
Only zinc-based monomethacrylate activates sulfur vulcanization
cis-PI/TBBS model; 5 phr loading comparison
Metal Center Selectivity Calcium Dimethacrylate Magnesium Dimethacrylate Activation Mechanism

Extended Scorch Time and Processing Safety at Reduced Zinc vs. ZnO

In an NBR‑based rubber roll formulation, replacing 5.0 phr ZnO with only 2.0 phr ZMMA (an 80 % molar zinc reduction) increased the scorch time t₂ from 2.8 min to 3.7 min (+32 %), while maintaining crosslink density, modulus, tensile strength, and tear [1]. This counter‑intuitive combination – less metal, yet slower onset of crosslinking – originates from the controlled release of zinc ions from the monomethacrylate ligand, which improves the early‑stage cure safety margin without retarding overall cure rate (t₉₀ 6.5 min vs. 4.9 min).

Scorch Safety vs. ZnO in NBR Roll
Data to verify
80% molar zinc reduction; scorch time t₂ +32% (3.7 vs 2.8 min)
Extended processing safety while retaining mechanical properties within 10%
NBR formulation; ODR at 160°C; zinc loading reduced from 5 to 2 phr
Processing Safety Scorch Resistance NBR Zinc Reduction

Key Application Scenarios for Zinc Monomethacrylate (ZMMA)


Zinc-Reduced Green Tire Tread and Sidewall Formulations

Tire developers aiming to comply with Euro 7 and future REACH zinc restrictions can replace 5 phr ZnO with only 2–2.5 phr ZMMA, achieving 75‑80 % lower molar zinc while maintaining ODR delta torque, hardness, and dynamic mechanical properties [1]. In a silica SSBR/BR tread, 300 % modulus actually rose 23 % with ZMMA, and DMA indicated similar 60 °C tan δ for rolling resistance, with a potential improvement in 0 °C tan δ for wet grip [2].

High-Temperature Rubber Rolls and Wire-Coat Compounds

For NBR‑based industrial rolls and NR‑based wire‑coating insulation, ZMMA activation produces a crosslink network dominated by thermally stable mono‑ and disulfidic links [3]. In wire‑coat applications, 5 phr ZMMA retained equivalent tensile strength and tear while reducing molar zinc by 50 % [4]. The elevated scorch resistance (e.g., t₂ extended 32 % in NBR rolls) directly reduces scrap rates in thick‑section molding.

Eco-Compliant Engineered Rubber Goods (Hoses, Gaskets, Mounts)

Manufacturers transitioning away from zinc oxide for environmental compliance can adopt ZMMA as a direct drop‑in at roughly half the phr loading. In all model formulations studied (NR, BR, SBR, NBR), ZMMA maintained or improved key performance metrics while reducing zinc input by 50–80 % on a molar basis [5]. The shift to shorter sulfur crosslinks further improves long‑term heat‑aging resistance, critical for under‑hood automotive parts.

Peroxide-Cure Systems with Co-Agent Activity

Although the primary quantitative evidence is established for sulfur‑cure activation, the monomethacrylate structure also provides a reactive unsaturated site that can participate in radical crosslinking in peroxide systems [6]. This dual‑functionality allows formulators to maintain a single‑activator inventory for mixed‑cure production lines, provided that specific peroxide‑cure performance is validated per application.

Application
Selection Property
Validation Focus
Zinc-reduced tire tread and sidewall
High stiffness at low zinc loading
Dynamic mechanical analysis (DMA) and crosslink density retention
Industrial rolls and wire-coat compounds
Thermally stable mono-/disulfidic network
Heat-aging resistance and scorch safety in thick sections
Engineered rubber goods (hoses, gaskets, mounts)
50–80% molar zinc reduction potential
Long-term heat-aging and compression set performance
Peroxide-cure systems with co-agent activity
Reactive unsaturated methacrylate site
Peroxide-cure performance validation per application
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